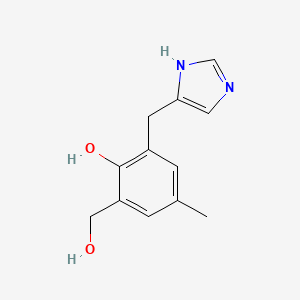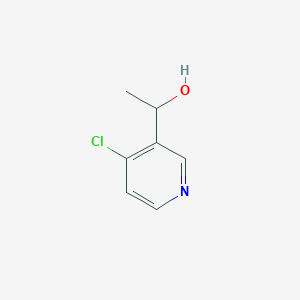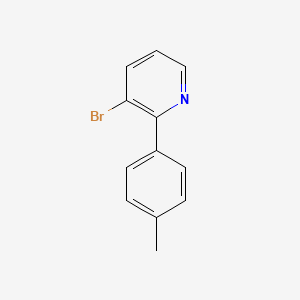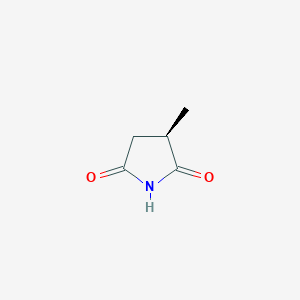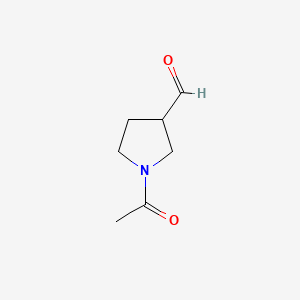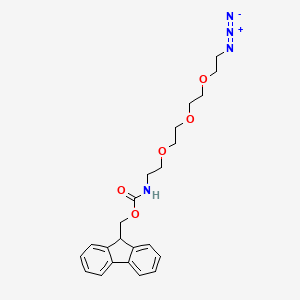
Fmoc-N-amido-PEG3-azide
Descripción general
Descripción
Fmoc-N-amido-PEG3-azide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This compound is valuable in the field of chemical biology and medicinal chemistry for its role in targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG3-azide involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the introduction of a PEG3 spacer and an azide group. The reaction typically involves the following steps:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The protected amine is reacted with a PEG3 spacer, often using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-amido-PEG3-azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group in the presence of a copper catalyst, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a catalyst
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC: This reaction is typically performed under mild conditions without the need for additional reagents
Major Products
The major products of these reactions are triazole-linked conjugates, which are valuable in the synthesis of PROTACs and other bioconjugates .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-amido-PEG3-azide is used in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. This compound serves as a linker connecting the ligand for the target protein and the ligand for an E3 ubiquitin ligase .
Biology
In biological research, this compound is employed in the study of protein-protein interactions and the development of targeted therapies. It facilitates the selective degradation of disease-related proteins, providing insights into cellular processes and disease mechanisms .
Medicine
By enabling the targeted degradation of pathogenic proteins, it offers a novel approach to treating diseases such as cancer, neurodegenerative disorders, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its role in PROTAC synthesis makes it a valuable tool for creating drugs with improved specificity and efficacy .
Mecanismo De Acción
Fmoc-N-amido-PEG3-azide exerts its effects through its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group of this compound enables its conjugation to various ligands, facilitating the formation of PROTACs that can selectively degrade specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-NH-PEG3-acid: This compound is similar to Fmoc-N-amido-PEG3-azide but contains a terminal carboxylic acid group instead of an azide group.
Fmoc-N-amido-PEG3-acid: Similar to this compound but with a terminal carboxylic acid group.
Uniqueness
This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it particularly useful in the synthesis of PROTACs and other bioconjugates, providing versatility and efficiency in chemical biology and medicinal chemistry applications .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c24-27-26-10-12-30-14-16-31-15-13-29-11-9-25-23(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFYHVJTBNQVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


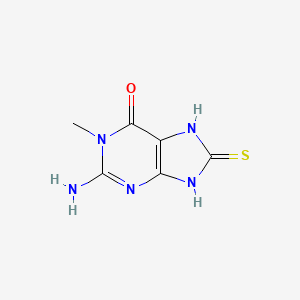
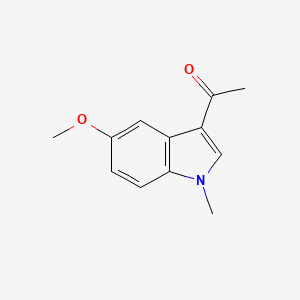
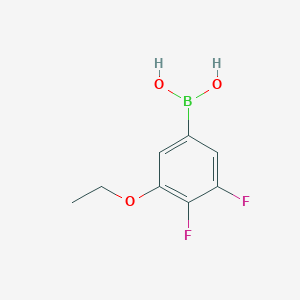
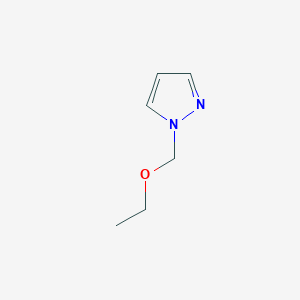
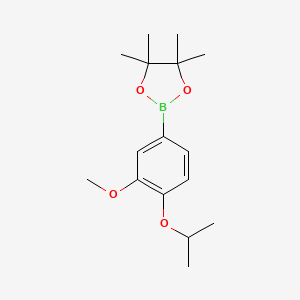
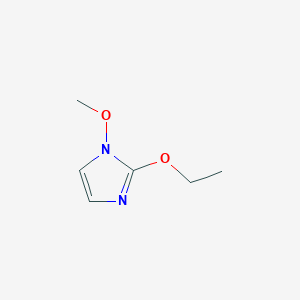
![3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3346262.png)
![8-phenylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B3346268.png)
